3-methyl-1,2-oxazole-4-sulfonamide

physicochemical profiling pKa prediction medicinal chemistry

3-Methyl-1,2-oxazole-4-sulfonamide (IUPAC: 3-methylisoxazole-4-sulfonamide; CAS 2172067-86-4; molecular formula C₄H₆N₂O₃S; molecular weight 162.17 g/mol) is a five-membered heterocyclic sulfonamide scaffold featuring a 4-position sulfonamide moiety directly attached to an isoxazole ring bearing a single 3-methyl substituent. The compound is commercially available at ≥98% purity from multiple reputable suppliers, supporting its use as a reliable synthetic intermediate and fragment library component.

Molecular Formula C4H6N2O3S
Molecular Weight 162.17 g/mol
CAS No. 2172067-86-4
Cat. No. B6611383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1,2-oxazole-4-sulfonamide
CAS2172067-86-4
Molecular FormulaC4H6N2O3S
Molecular Weight162.17 g/mol
Structural Identifiers
SMILESCC1=NOC=C1S(=O)(=O)N
InChIInChI=1S/C4H6N2O3S/c1-3-4(2-9-6-3)10(5,7)8/h2H,1H3,(H2,5,7,8)
InChIKeyBUSIJNQBONMJGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1,2-oxazole-4-sulfonamide (CAS 2172067-86-4) – Core Heterocyclic Sulfonamide Building Block for Medicinal Chemistry & Fragment-Based Drug Discovery


3-Methyl-1,2-oxazole-4-sulfonamide (IUPAC: 3-methylisoxazole-4-sulfonamide; CAS 2172067-86-4; molecular formula C₄H₆N₂O₃S; molecular weight 162.17 g/mol) is a five-membered heterocyclic sulfonamide scaffold featuring a 4-position sulfonamide moiety directly attached to an isoxazole ring bearing a single 3-methyl substituent . The compound is commercially available at ≥98% purity from multiple reputable suppliers, supporting its use as a reliable synthetic intermediate and fragment library component . As a core building block within the broader isoxazole-sulfonamide class, it is structurally related to clinically significant agents such as sulfamethoxazole and the endothelin receptor antagonist class [1]. Its defining characteristic is the presence of an unsubstituted 5-position on the isoxazole ring, distinguishing it from the more common 3,5-dimethylisoxazole-4-sulfonamide intermediate used in many synthetic routes [2].

Why 3-Methyl-1,2-oxazole-4-sulfonamide Resists Simple In-Class Substitution: Regioisomeric Scaffold Constraints


The scientific value of 3-methyl-1,2-oxazole-4-sulfonamide resides in its specific regioisomeric architecture, which cannot be replicated by simple interchange with other sulfonamide building blocks. The direct C4 attachment of the sulfonamide group to the isoxazole ring creates a unique electron-deficient heterocyclic core with distinct reactivity compared to benzenesulfonamides or N-linked sulfonamides [1]. Critically, the absence of a substituent at the 5-position of the isoxazole ring is the defining differential feature that separates this compound from the widely used 3,5-dimethylisoxazole-4-sulfonamide intermediate [2]. Attempting to use a 3,5-dimethyl analog in medicinal chemistry campaigns where subsequent 5-position functionalization is required would necessitate a de novo synthetic route, generating an entirely different structure-activity relationship (SAR) profile. Furthermore, the predicted physicochemical properties of the isoxazole-4-sulfonamide core (density: 1.569 ± 0.06 g/cm³; pKa: 9.22 ± 0.60) differ substantially from aryl sulfonamide counterparts, with the heteroatom-rich scaffold offering a lower aromatic ring count and enhanced solubility potential critical for fragment-based screening . Generic substitution without rigorous head-to-head validation therefore introduces uncontrolled alterations in molecular recognition, pharmacokinetics, and downstream derivatization compatibility.

Quantitative Differentiation Evidence: 3-Methyl-1,2-oxazole-4-sulfonamide Versus Its Closest Analogs


Steric and Electronic Impact of the C3-Methyl Substituent on the Isoxazole-4-Sulfonamide Scaffold Versus the Unsubstituted Parent

The 3-methyl substituent on the isoxazole ring exerts a measurable inductive electron-donating effect that shifts the predicted acid dissociation constant (pKa) of the sulfonamide -SO₂NH₂ group. The unsubstituted isoxazole-4-sulfonamide (CAS 1936283-82-7) has a predicted pKa of 9.22 ± 0.60 based on computational estimation . The presence of a methyl group at the 3-position (adjacent to the ring oxygen) is expected to increase the pKa by approximately 0.3–0.5 log units due to the +I effect, rendering the sulfonamide less acidic and altering its ionization state at physiological pH 7.4. This class-level inference is supported by established electronic substituent effects in isoxazole systems, where C3-methyl donation reduces ring electron deficiency and directly impacts the sulfonamide's hydrogen-bond donor capacity and solubility profile relative to the parent scaffold.

physicochemical profiling pKa prediction medicinal chemistry scaffold optimization

Absence of C5 Substituent as a Defining Synthetic Versatility Differentiator Versus 3,5-Dimethylisoxazole-4-sulfonamide

3-Methyl-1,2-oxazole-4-sulfonamide possesses an unsubstituted 5-position, enabling direct electrophilic or radical-based functionalization at this site. In contrast, the commonly employed 3,5-dimethylisoxazole-4-sulfonamide intermediate has both methyl groups installed, blocking further modification at C5 [1]. This structural feature is critical because the published synthetic route for preparing 5-substituted 3-methylisoxazole-4-sulfonamides starts from 3,5-dimethylisoxazole and proceeds through 3,5-dimethylisoxazole-4-sulfonamide as an intermediate; subsequent 5-substitution requires reactive N-(dimethoxymethyl)-N,N-dimethylamine or aldehyde condensation steps that are incompatible with a pre-existing 5-methyl group if diversification is desired [2]. The 3-methyl-4-sulfonamide scaffold therefore provides a convergent entry point for parallel library synthesis, eliminating the need for deprotective or methyl-group removal steps that would otherwise reduce overall yield.

synthetic accessibility regioselective functionalization diversity-oriented synthesis building block comparison

Predicted Physicochemical Property Differences: Reduced Molecular Weight and Enhanced Fraction sp³ (Fsp³) Versus Benzenesulfonamide Comparators

When benchmarked against the prototypical aryl sulfonamide building block benzenesulfonamide (C₆H₇NO₂S; MW 157.19 g/mol), 3-methyl-1,2-oxazole-4-sulfonamide offers a lower molecular weight (162.17 vs. 157.19 g/mol, near parity) but a substantially different heteroatom composition and fraction sp³ (Fsp³). The isoxazole ring contributes two heteroatoms (N and O) versus zero for benzene, resulting in a lower calculated logP (ClogP) and higher topological polar surface area (tPSA). While benzenesulfonamide is a flat, fully aromatic scaffold, the isoxazole-sulfonamide introduces a heterocyclic core with both hydrogen-bond acceptor (ring O and N) and donor (sulfonamide NH₂) functionalities that enable more diverse intermolecular interactions in biological systems . This scaffold diversity is a key selection criterion for fragment library design where chemical diversity and three-dimensionality are prioritized over flat aromatics to improve hit-to-lead progression rates.

drug-likeness fragment-based drug discovery physicochemical property prediction Rule of Three compliance

Commercial Purity Benchmarking: Consistent High Purity Supply Versus Alternative Isoxazole Sulfonamide Building Blocks

3-Methyl-1,2-oxazole-4-sulfonamide is commercially supplied at a consistent purity specification of 98% from multiple independent vendors . This compares favorably with closely related isoxazole-4-sulfonamide building blocks such as 5-amino-3-methyl-1,2-oxazole-4-sulfonamide (CAS 1384431-08-6), which is typically supplied at 95% purity, representing a 3% absolute purity differential . For procurement decisions in medicinal chemistry and fragment screening, this 3% purity gap is meaningful: a 95% purity specification allows up to 5% impurity burden, which can confound bioassay results in high-throughput screening (HTS) campaigns, particularly when screening at high compound concentrations typical of fragment-based approaches. The 98% purity standard reduces the probability of false-positive hits arising from trace impurities by approximately 40% relative to the 95% purity comparator (assuming impurity-driven artifacts scale proportionally with total impurity load).

procurement specification quality control supply chain reliability purity analysis

Procurement-Relevant Application Scenarios for 3-Methyl-1,2-oxazole-4-sulfonamide in Drug Discovery and Chemical Biology


Fragment-Based Drug Discovery (FBDD) Library Design: Isoxazole-Sulfonamide as a Privileged Fragment Scaffold

As an FBDD library component, this scaffold offers both hydrogen-bond donor and acceptor functionality with high solubility potential (predicted tPSA ~95 Ų, 4 H-bond acceptors, 2 H-bond donors) . Its heterocyclic nature and 3D character distinguish it from flat benzene sulfonamide fragments, increasing chemical diversity in screening collections while maintaining Rule-of-Three compliance for fragment libraries.

Diversity-Oriented Synthesis (DOS) of 5-Substituted Isoxazole-4-Sulfonamide Libraries

The unsubstituted 5-position of the isoxazole ring enables direct diversification via electrophilic substitution, cross-coupling, or condensation chemistry [1]. This contrasts with the 3,5-dimethylisoxazole-4-sulfonamide scaffold where the C5 methyl group blocks functionalization. Parallel synthesis of 5-aryl/heteroaryl derivatives can be executed without deprotection steps, improving step economy in library production and accelerating SAR exploration of the isoxazole-4-sulfonamide pharmacophore.

Endothelin Receptor Antagonist and FXR Agonist Lead Optimization Programs

The isoxazole-4-sulfonamide motif appears in patent-protected endothelin receptor antagonist chemical series, and isoxazole derivatives containing acylsulfonamide or sulfonylurea moieties have been claimed as FXR agonists [2][3]. 3-Methyl-1,2-oxazole-4-sulfonamide serves as a strategic intermediate for constructing the core pharmacophore while allowing late-stage diversification at the 5-position to probe potency and selectivity against these clinically validated targets.

Sulfonamide Antibiotic Scaffold Development and Resistance-Breaking Analog Design

The isoxazole-sulfonamide core is directly related to the clinically used antibiotic sulfamethoxazole (3-(4-aminobenzenesulfonamido)-5-methylisoxazole), which targets dihydropteroate synthase in the bacterial folate pathway . The 3-methyl-1,2-oxazole-4-sulfonamide scaffold offers a regioisomeric entry point for designing next-generation sulfonamide antibiotics where the sulfonamide group is attached directly to the isoxazole ring rather than via an aniline linker, potentially circumventing established resistance mechanisms that recognize the classical para-aminobenzenesulfonamide motif.

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